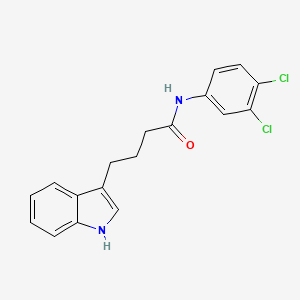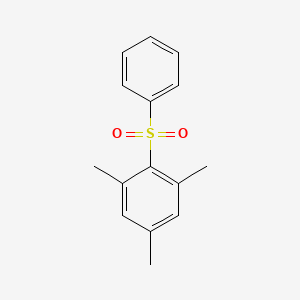![molecular formula C14H9Cl4NO2 B12485134 2-chloro-N-[4-(2,4,5-trichlorophenoxy)phenyl]acetamide](/img/structure/B12485134.png)
2-chloro-N-[4-(2,4,5-trichlorophenoxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[4-(2,4,5-trichlorophenoxy)phenyl]acetamide is a chemical compound with the molecular formula C14H8Cl4NO2 It is known for its unique structure, which includes a phenylacetamide backbone substituted with chloro and trichlorophenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(2,4,5-trichlorophenoxy)phenyl]acetamide typically involves the reaction of 2,4,5-trichlorophenol with chloroacetyl chloride to form 2-chloro-N-(2,4,5-trichlorophenyl)acetamide. This intermediate is then reacted with 4-aminophenol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-[4-(2,4,5-trichlorophenoxy)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylacetamides, while oxidation and reduction reactions can lead to the formation of different phenolic or amine derivatives .
Aplicaciones Científicas De Investigación
2-chloro-N-[4-(2,4,5-trichlorophenoxy)phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[4-(2,4,5-trichlorophenoxy)phenyl]acetamide involves its interaction with specific molecular targets. The chloro and trichlorophenoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N-phenylacetamide: Similar structure but lacks the trichlorophenoxy group.
2,4,5-trichlorophenoxyacetic acid: Contains the trichlorophenoxy group but has a different functional group.
N-(2-chloro-4-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide: Similar structure with additional methyl substitution.
Uniqueness
2-chloro-N-[4-(2,4,5-trichlorophenoxy)phenyl]acetamide is unique due to the presence of both chloro and trichlorophenoxy groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C14H9Cl4NO2 |
|---|---|
Peso molecular |
365.0 g/mol |
Nombre IUPAC |
2-chloro-N-[4-(2,4,5-trichlorophenoxy)phenyl]acetamide |
InChI |
InChI=1S/C14H9Cl4NO2/c15-7-14(20)19-8-1-3-9(4-2-8)21-13-6-11(17)10(16)5-12(13)18/h1-6H,7H2,(H,19,20) |
Clave InChI |
ZZIALZGPICIYGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)CCl)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-ethoxyphenyl)propylidene]hydroxylamine](/img/structure/B12485054.png)

![3-bromo-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12485065.png)
![N-(3-nitrobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B12485074.png)

![Propyl 5-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12485088.png)
![N-(4-chlorobenzyl)-4-methyl-N-{2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B12485093.png)
![1-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12485100.png)
![Methyl 5-[(3-bromobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12485102.png)
![N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(4-methoxyphenyl)ethanamine](/img/structure/B12485104.png)

![2-iodo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12485121.png)

![2-(2-Fluorophenyl)-7-(2-methylbutan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12485128.png)
